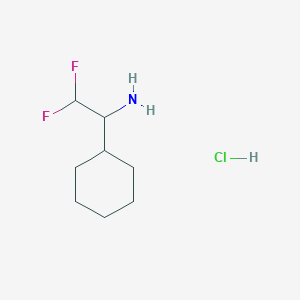![molecular formula C24H21ClN2OS B2959314 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 450349-52-7](/img/structure/B2959314.png)
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a sulfanyl group, and an acetamide group . Indole is an aromatic heterocyclic organic compound that has been found in many important synthetic drug molecules . It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, benzimidazole bridged benzophenone substituted indole scaffolds were synthesized by the benzoylation of substituted phenols under low temperature .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with related structures have been synthesized and characterized to understand their conformational dynamics and structural properties. For example, the study of different acetamide derivatives has provided insights into their conformational preferences and the impact of substituents on their molecular structures (Ishmaeva et al., 2015). These analyses are crucial for designing molecules with desired physical and chemical properties.
Spectroscopic Characterization
Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been employed to identify the vibrational signatures of similar compounds. These studies are supported by quantum chemical calculations to predict and confirm the molecular vibrations, providing a deep understanding of the molecular structure and behavior of such compounds (Jenepha Mary et al., 2022).
Antimicrobial and Antibacterial Activity
Some derivatives of structurally similar compounds have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Research has focused on synthesizing and evaluating the antimicrobial potential of these compounds, with some showing significant activity compared to standard antibiotics (Siddiqui et al., 2014). Such studies are vital for the development of new antimicrobial agents.
Molecular Docking and Pharmacological Evaluation
Molecular docking studies of similar compounds have been conducted to identify active binding sites and understand their interaction with biological targets. These studies are complemented by pharmacological evaluations to assess the therapeutic potential of the compounds. For instance, compounds have been evaluated for their anti-inflammatory properties through in silico modeling and confirmed by various spectroscopic analyses (Al-Ostoot et al., 2020).
Antioxidant Properties
The antioxidant activity of related compounds has also been explored. By synthesizing and evaluating N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, researchers have identified compounds exhibiting considerable antioxidant activity, which is crucial for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Future Directions
The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications, given the wide range of activities associated with indole derivatives . Additionally, more detailed studies could be conducted to better understand its physical and chemical properties, reactivity, and mechanism of action.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cell growth and function .
Result of Action
Indole derivatives have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cell growth and function .
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-5-4-6-20(13-17)26-24(28)16-29-23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLTWJPXBNGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)
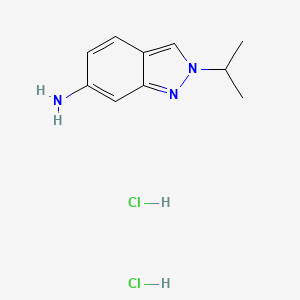
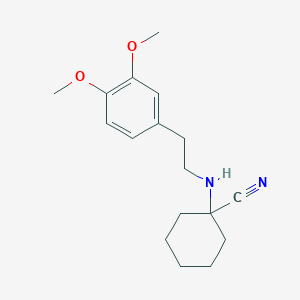
![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)
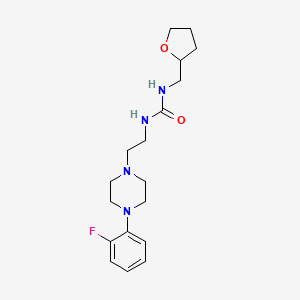
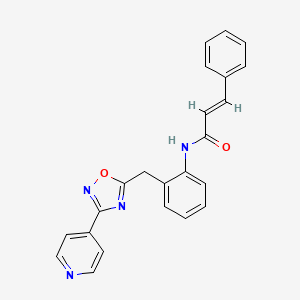
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)
![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)
